2-(2-{1-[4-(2-methylpropyl)phenyl]ethyl}-1H-1,3-benzodiazol-1-yl)acetamide
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Overview
Description
2-(2-{1-[4-(2-methylpropyl)phenyl]ethyl}-1H-1,3-benzodiazol-1-yl)acetamide is a complex organic compound that belongs to the class of benzimidazoles. Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry for the development of various therapeutic agents.
Mechanism of Action
Target of Action
The primary targets of the compound 2-(2-{1-[4-(2-methylpropyl)phenyl]ethyl}-1H-1,3-benzodiazol-1-yl)acetamide are yet to be identified . The compound is a derivative of indole, a heterocyclic compound that has been found in many important synthetic drug molecules and binds with high affinity to multiple receptors .
Mode of Action
It is known that indole derivatives, which this compound is a part of, can exhibit various biological activities .
Biochemical Pathways
It is known that indole derivatives can affect a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
It is known that indole derivatives can exhibit various biological activities .
Action Environment
It is known that the action of indole derivatives can be influenced by various factors, including the presence of other compounds, ph, temperature, and light .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-{1-[4-(2-methylpropyl)phenyl]ethyl}-1H-1,3-benzodiazol-1-yl)acetamide typically involves multiple steps:
Formation of the Benzimidazole Core: This can be achieved by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Alkylation: The benzimidazole core is then alkylated with 4-(2-methylpropyl)phenyl ethyl bromide in the presence of a base such as potassium carbonate.
Acetylation: The final step involves the acetylation of the alkylated benzimidazole with acetic anhydride in the presence of a catalyst like pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzimidazole nitrogen.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole derivatives.
Scientific Research Applications
2-(2-{1-[4-(2-methylpropyl)phenyl]ethyl}-1H-1,3-benzodiazol-1-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound with a simpler structure.
2-(1H-benzimidazol-2-yl)aniline: A derivative with an aniline group.
2-(1H-benzimidazol-2-yl)ethanol: A derivative with an ethanol group.
Uniqueness
2-(2-{1-[4-(2-methylpropyl)phenyl]ethyl}-1H-1,3-benzodiazol-1-yl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
2-[2-[1-[4-(2-methylpropyl)phenyl]ethyl]benzimidazol-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O/c1-14(2)12-16-8-10-17(11-9-16)15(3)21-23-18-6-4-5-7-19(18)24(21)13-20(22)25/h4-11,14-15H,12-13H2,1-3H3,(H2,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAUVUHIQPVHHCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C(C)C2=NC3=CC=CC=C3N2CC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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